5,7,4'-Trihydroxy-6-methyl-8-prenylflavanone

説明

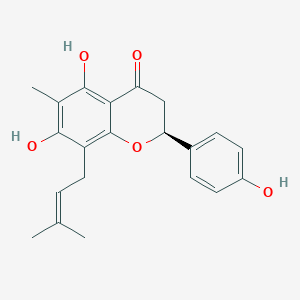

5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone is a flavonoid with the molecular formula C20H20O5 . It has an average mass of 340.370 Da and a monoisotopic mass of 340.131073 Da . It is also known by other names such as 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-buten-1-yl)-2,3-dihydro-4H-chromen-4-one .

Molecular Structure Analysis

The molecule contains a total of 50 bonds, including 28 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also features 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 3 aromatic hydroxyls, and 1 aromatic ether .Physical And Chemical Properties Analysis

5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone is a yellow powder . Its molecular formula is C20H20O5, and it has an average mass of 340.370 Da and a monoisotopic mass of 340.131073 Da .科学的研究の応用

Antimicrobial Activity

5,7,4'-Trihydroxy-6-methyl-8-prenylflavanone has been investigated for its antimicrobial properties. A study by Adiana Mohamed Adib et al. (2008) synthesized this compound and tested it for antibacterial effects against various bacteria, including Bacillus subtilis and Escherichia coli. The compound was characterized using various spectroscopic methods and demonstrated notable antibacterial activity.

Antihyperglycemic Properties

This compound has shown potential in the treatment of diabetes. José M. Narváez-Mastache et al. (2006) researched its antihyperglycemic activity, finding that methanolic extracts from certain plants containing this flavanone significantly decreased blood glucose levels in diabetic rats.

Antimutagenic Effects

A study by K. Nakahara et al. (2003) found that prenylated flavanones, including this compound, isolated from the flowers of Azadirachta indica (neem tree), exhibited potent antimutagenic effects against certain mutagens in a Salmonella typhimurium assay.

Anti-Tyrosinase Activity

Mariana A. Peralta et al. (2011) investigated the anti-tyrosinase activity of various prenylated flavanones, including the subject compound. Their study, focusing on compounds isolated from Dalea boliviana, indicated potential applications in skin whitening or treatment of hyperpigmentation.

Inhibitory Effect on Protein Oxidative Modification

S. Toda and Y. Shirataki in 2006 reported the inhibitory effect of a similar prenylflavonoid on copper-induced protein oxidative modification. This suggests its potential role in combating oxidative stress.

作用機序

While the exact mechanism of action for this compound is not explicitly stated, flavonoids like 5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone are known to exhibit various biological activities. For instance, 6-Prenylapigenin, a similar compound, shows potent inhibitory activity on melanin formation .

特性

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-11(2)4-9-15-19(24)12(3)20(25)18-16(23)10-17(26-21(15)18)13-5-7-14(22)8-6-13/h4-8,17,22,24-25H,9-10H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEMUFLDDBSWRI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。